molecular formula C16H20ClN3O2 B14000345 [1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride CAS No. 1092-62-2

[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride

Katalognummer: B14000345
CAS-Nummer: 1092-62-2
Molekulargewicht: 321.80 g/mol
InChI-Schlüssel: FAWUWVMRYZXYJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride is a chemical compound with the molecular formula C16H20ClN3O2 It is a derivative of carbamic acid and contains both phenyl and pyridinyl groups, making it a complex organic molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride typically involves the reaction of 2-aminopyridine with phenylacetaldehyde to form an intermediate Schiff base. This intermediate is then reacted with ethyl chloroformate to yield the desired carbamate derivative. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various alkyl or aryl groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a ligand in binding studies. Its ability to interact with various biological targets makes it a valuable tool in understanding protein-ligand interactions .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications .

Wirkmechanismus

The mechanism of action of [1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(pyridin-2-yl) pyrimidine derivatives
  • Pyridine and pyrrole derivatives
  • Imidazo[1,2-a]pyridines

Uniqueness

Compared to similar compounds, [1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride stands out due to its unique combination of phenyl and pyridinyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

1092-62-2

Molekularformel

C16H20ClN3O2

Molekulargewicht

321.80 g/mol

IUPAC-Name

[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride

InChI

InChI=1S/C16H19N3O2.ClH/c1-2-17-16(20)21-14(13-8-4-3-5-9-13)12-19-15-10-6-7-11-18-15;/h3-11,14H,2,12H2,1H3,(H,17,20)(H,18,19);1H

InChI-Schlüssel

FAWUWVMRYZXYJX-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)OC(CNC1=CC=CC=N1)C2=CC=CC=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.